molecular formula C24H26N4O3 B2482678 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251670-06-0

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2482678
CAS RN: 1251670-06-0
M. Wt: 418.497
InChI Key: SKTRYEWJXHPLND-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by their pyrimidine derivations, often explored for their biological activities and chemical properties. Research on similar compounds reveals their potential in various applications, including their role in inhibiting biological receptors and in the synthesis of pharmaceutical products.

Synthesis Analysis

The synthesis of related compounds typically involves multistep chemical reactions, starting from basic pyrimidine or pyridopyrimidinone structures. These processes may include the reaction of methylmercapto tetrahydropyrimidine with methoxybenzylamine to create compounds with significant biological activities (Genç, Yılmaz, Ilhan, & Karagoz, 2013). Additionally, benzyl N-acetylcarbamate potassium salts have been used as reagents in the synthesis of N-alkylacetamides and derivatives, demonstrating the versatility of pyrimidine compounds in synthetic chemistry (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

Molecular Structure Analysis

The molecular geometry and electronic structure of pyrimidine derivatives have been thoroughly investigated using techniques like density functional theory (DFT). These studies provide insights into the compounds' molecular conformations and electronic properties, crucial for understanding their chemical reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Pyrimidine compounds exhibit a wide range of chemical reactivities, including the ability to undergo substitution reactions, form Schiff bases, and participate in the construction of heterocyclic compounds. Their chemical behavior is essential for the synthesis of new molecules with potential pharmacological applications (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. The crystal structures of acetamide derivatives, for instance, reveal intramolecular hydrogen bonding that stabilizes their folded conformations, shedding light on the compounds' physical state and solubility (Subasri et al., 2016).

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. Although not directly mentioning the compound , this research highlights the importance of synthesizing and investigating new compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer and Antifolate Activity : Gangjee et al. (2004) discussed the synthesis of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, indicating the potential for anticancer activity. This study underscores the ongoing efforts to develop new anticancer agents by targeting specific biological pathways (Gangjee, Qiu, & Kisliuk, 2004).

  • Antimicrobial Activity : Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities. This research exemplifies the exploration of new compounds for addressing antimicrobial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Subasri et al. (2017) conducted crystal structure analysis of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, providing insights into the molecular conformation and interactions within similar compounds. Understanding the crystal structure of such compounds is crucial for drug design and development (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Pharmacological Activities

  • Pharmacological Activity Studies : Ghule, Deshmukh, and Chaudhari (2013) designed and synthesized substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile to evaluate their anticancer and anti-inflammatory activities. This study highlights the potential pharmacological benefits of pyrimidine derivatives in treating various conditions (Ghule, Deshmukh, & Chaudhari, 2013).

Mechanism of Action

properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-31-20-9-7-18(8-10-20)13-25-23(29)16-28-17-26-22-11-12-27(15-21(22)24(28)30)14-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTRYEWJXHPLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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